

# Diheptyl phthalate CAS number 3648-21-3

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## Compound of Interest

Compound Name: *Diheptyl phthalate*

Cat. No.: *B7779869*

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A Technical Guide to **Diheptyl Phthalate** (CAS No. 3648-21-3)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This document provides a comprehensive technical overview of **Diheptyl Phthalate** (DHP), CAS number 3648-21-3. It covers its physicochemical properties, synthesis and analytical methodologies, toxicological profile, and metabolic pathways. This guide is intended for professionals in research, scientific, and drug development fields, presenting key data in structured tables and visualizing complex processes through detailed diagrams to facilitate understanding and further investigation.

## Introduction

**Diheptyl phthalate** (DHP), a member of the phthalate ester class of compounds, is primarily utilized as a plasticizer to impart flexibility to polyvinylchloride (PVC) resins and other polymers. [1] Its applications are found in a variety of products, including flooring, wall coverings, cellulose plastics, rubbers, paints, and adhesives. [1] Structurally, it is a diester of phthalic acid and n-heptanol. Due to its widespread use and potential for human exposure, a thorough understanding of its chemical and biological properties is essential for risk assessment and safety evaluation.

## Physicochemical Properties

DHP is a colorless to light yellow, odorless liquid.[2][3] It is characterized by low water solubility but is soluble in many common organic solvents and oils.[3] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **Diheptyl Phthalate**

Property	Value	Reference(s)
CAS Number	<b>3648-21-3</b>	
Molecular Formula	C <sub>22</sub> H <sub>34</sub> O <sub>4</sub>	
Molecular Weight	362.50 g/mol	
Appearance	Colorless to light yellow liquid	
Odor	Practically odorless	
Boiling Point	194 - 196 °C at 0.04 mmHg	
Density	0.988 g/mL at 25 °C	
Refractive Index	n <sub>20/D</sub> 1.485	
Flash Point	113 °C (235.4 °F) - closed cup	
Vapor Pressure	2.07 x 10 <sup>-6</sup> mm Hg	
Water Solubility	Low	
LogP (estimated)	7.6	

## Synthesis and Analytical Methods

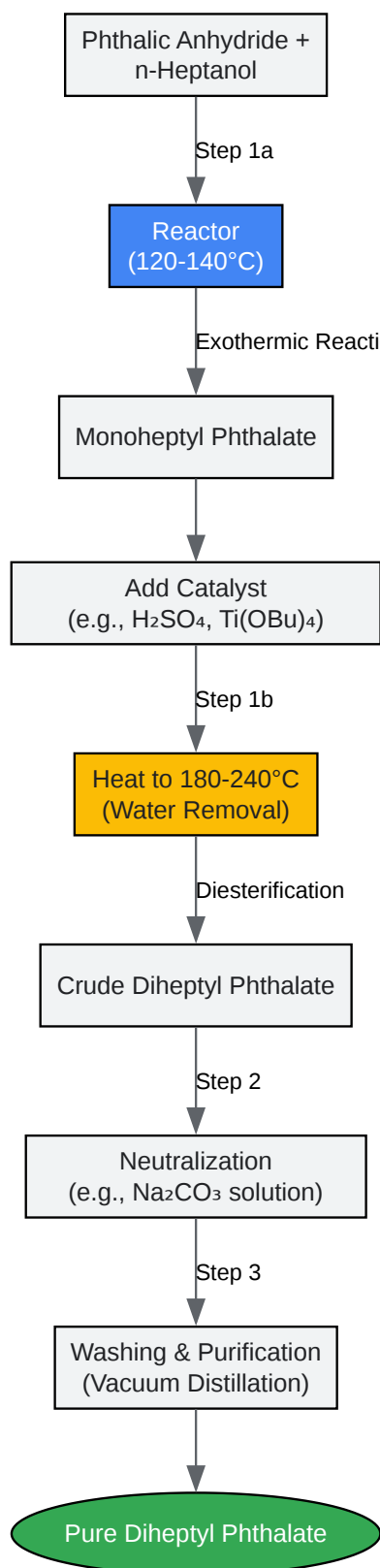
### General Synthesis Protocol

The industrial production of **diheptyl phthalate**, like other phthalate esters, typically involves a two-step esterification reaction. The general process is as follows:

- **Monoesterification:** Phthalic anhydride is reacted with an excess of n-heptanol. This initial reaction is exothermic and proceeds rapidly at elevated temperatures to form the monoheptyl phthalate intermediate.

- Diesterification: A catalyst, such as sulfuric acid or a titanium-based catalyst like titanium(IV) butoxide, is added to the mixture. The reaction is then heated (e.g., to 180-240 °C) to drive the second esterification, forming **diheptyl phthalate**. Water is continuously removed during this stage, often as a heteroazeotrope with an organic solvent, to shift the equilibrium towards the product.
- Purification: The crude product is neutralized with an alkaline solution (e.g., sodium carbonate) to remove the acid catalyst, washed with water, and then purified, typically through vacuum distillation, to remove excess alcohol and other impurities.

A generalized workflow for this synthesis is depicted below.



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General Synthesis Workflow for **Diheptyl Phthalate**.

## Analytical Detection Protocols

Gas chromatography is a common method for the analysis of DHP in various matrices.

- **Principle:** The sample is volatilized and injected into the head of a chromatographic column. The compound is transported through the column by an inert gas mobile phase. Separation is achieved based on the differential partitioning of DHP between the mobile phase and the stationary phase in the column.
- **Sample Preparation:** Typically involves solvent extraction (e.g., with petroleum ether in hexane) from the sample matrix (air, water, soil, etc.).
- **Instrumentation & Conditions (Typical):**
  - **Injector:** Split/splitless, operated at a high temperature (e.g., 250-280°C).
  - **Column:** A nonpolar or semi-polar capillary column (e.g., DB-5ms, HP-5).
  - **Carrier Gas:** Helium or Nitrogen.
  - **Oven Program:** A temperature gradient is used to elute the compound, for example, starting at 100°C and ramping to 300°C.
  - **Detector:** An Electron Capture Detector (ECD) is highly sensitive for phthalates, though a Flame Ionization Detector (FID) or Mass Spectrometer (MS) can also be used for detection and confirmation. The minimum detectable concentration with an ECD can be as low as 0.001 µg/m<sup>3</sup>.

HPLC is used for analyzing DHP, particularly in aqueous samples.

- **Principle:** A liquid solvent (mobile phase) containing the sample is forced under high pressure through a column packed with a solid adsorbent material (stationary phase). DHP is separated based on its affinity for the stationary phase.
- **Instrumentation & Conditions (Typical):**
  - **Column:** A reverse-phase column, such as an octadecyltrichlorosilane (C18) bonded stationary phase, is commonly used.

- Mobile Phase: A gradient system, often starting with a high percentage of water and transitioning to a high percentage of an organic solvent like methanol or acetonitrile.
- Detector: A UV detector is typically used, as the benzene ring in the phthalate structure absorbs UV light.
- Sample Preparation: DHP can be adsorbed from water samples onto the C18 stationary phase and then eluted with the mobile phase gradient.

## Toxicology Profile

**Diheptyl phthalate** exhibits a range of toxicological effects, primarily observed in animal studies at high doses. It has low acute toxicity but raises concerns regarding reproductive, developmental, and liver toxicity with repeated exposure.

### Acute and Local Toxicity

DHP has low acute oral and dermal toxicity. Studies in rabbits showed it caused minimal skin and eye irritation, and it did not induce skin sensitization in guinea pigs or humans.

### Systemic and Organ-Specific Toxicity

The liver, kidneys, and reproductive system are the primary target organs for DHP toxicity.

Table 2: Summary of Toxicological Endpoints for **Diheptyl Phthalate**

Endpoint	Species	Dose/Concentration	Observed Effects	Reference(s)
Repeat Dose Toxicity (Oral)	Rat	LOAEL: 222-750 mg/kg/day	Liver (hepatocyte enlargement) and kidney changes.	
Repeat Dose Toxicity (Oral)	Rat	NOAEL: 50-168 mg/kg/day	No adverse effects observed.	
Hepatotoxicity	Male F344 Rat	1,000 & 2,000 mg/kg/day for 26 weeks	Increased liver weight, hepatocyte hypertrophy, increased serum liver enzymes (AST, ALT, ALP, GGT), induction of pre-neoplastic foci.	
Reproductive Toxicity (Male)	Rat	7.2 mmol/kg/day for 4 days	Testicular atrophy, increased urinary zinc excretion, decreased testicular zinc.	
Reproductive Toxicity (Male)	Rat	1,000 & 2,000 mg/kg/day for 26 weeks	Decreased absolute and relative prostate weights. No testicular histopathological alterations.	
Developmental Toxicity (Di-	Rat	750 mg/kg/day (gavage, GD 6-	Increased resorptions,	

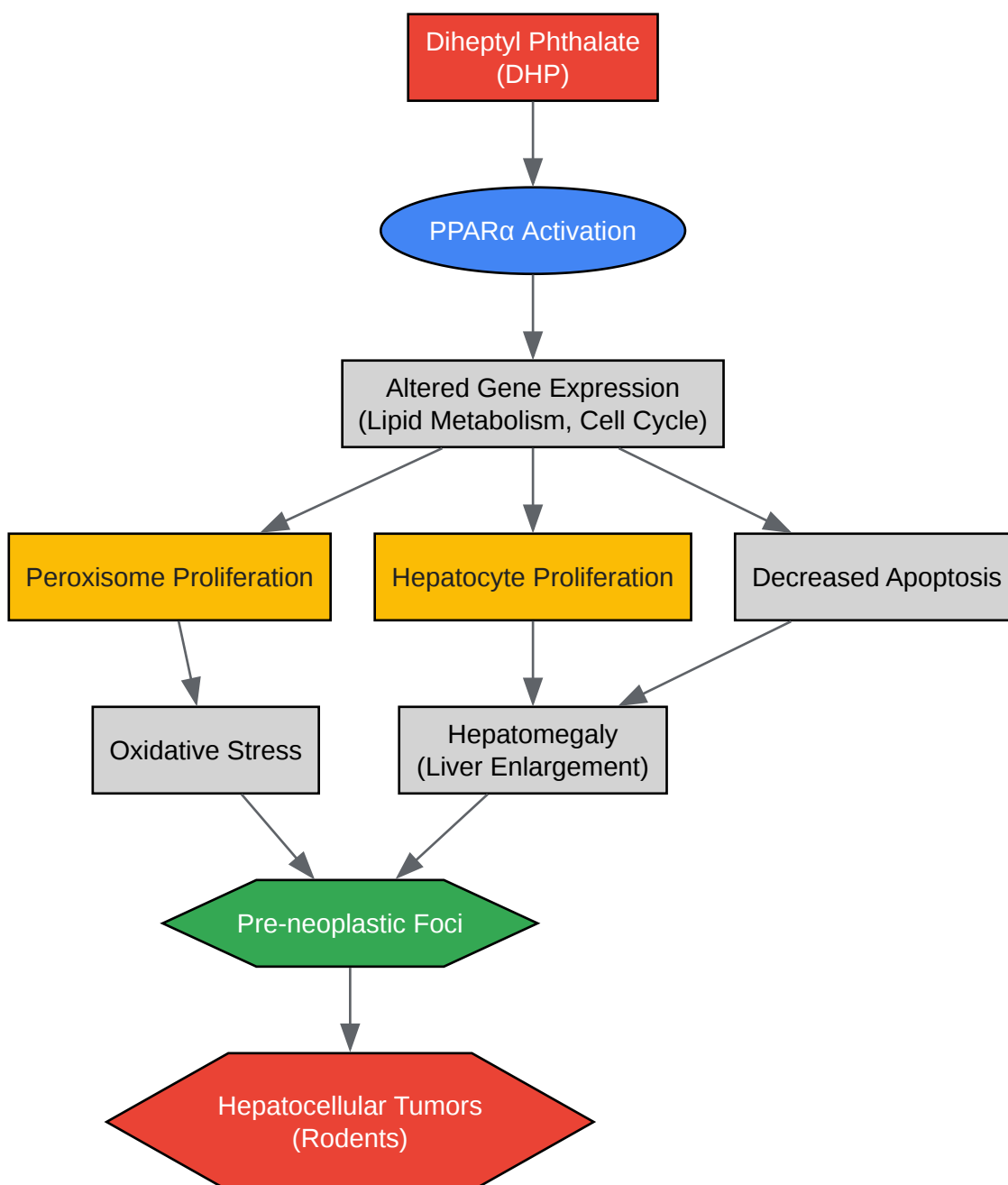
Endpoint	Species	Dose/Concentration	Observed Effects	Reference(s)
isoheptyl phthalate)		20)	reduced fetal weight, skeletal and visceral malformations (including ectopic testes).	
Developmental Toxicity (Di-isoheptyl phthalate)	Rat	NOEL: 300 mg/kg/day	No effect level in the developmental toxicity study.	
Genotoxicity/Carcinogenicity	<i>In vitro</i>	Not specified	Non-genotoxic in bacterial mutation and cytogenetic tests.	
Carcinogenicity	Rat	1,000 & 2,000 mg/kg/day for 26 weeks	Induces liver pre-neoplastic foci, suggesting potential as a genotoxic carcinogen in the rat liver.	

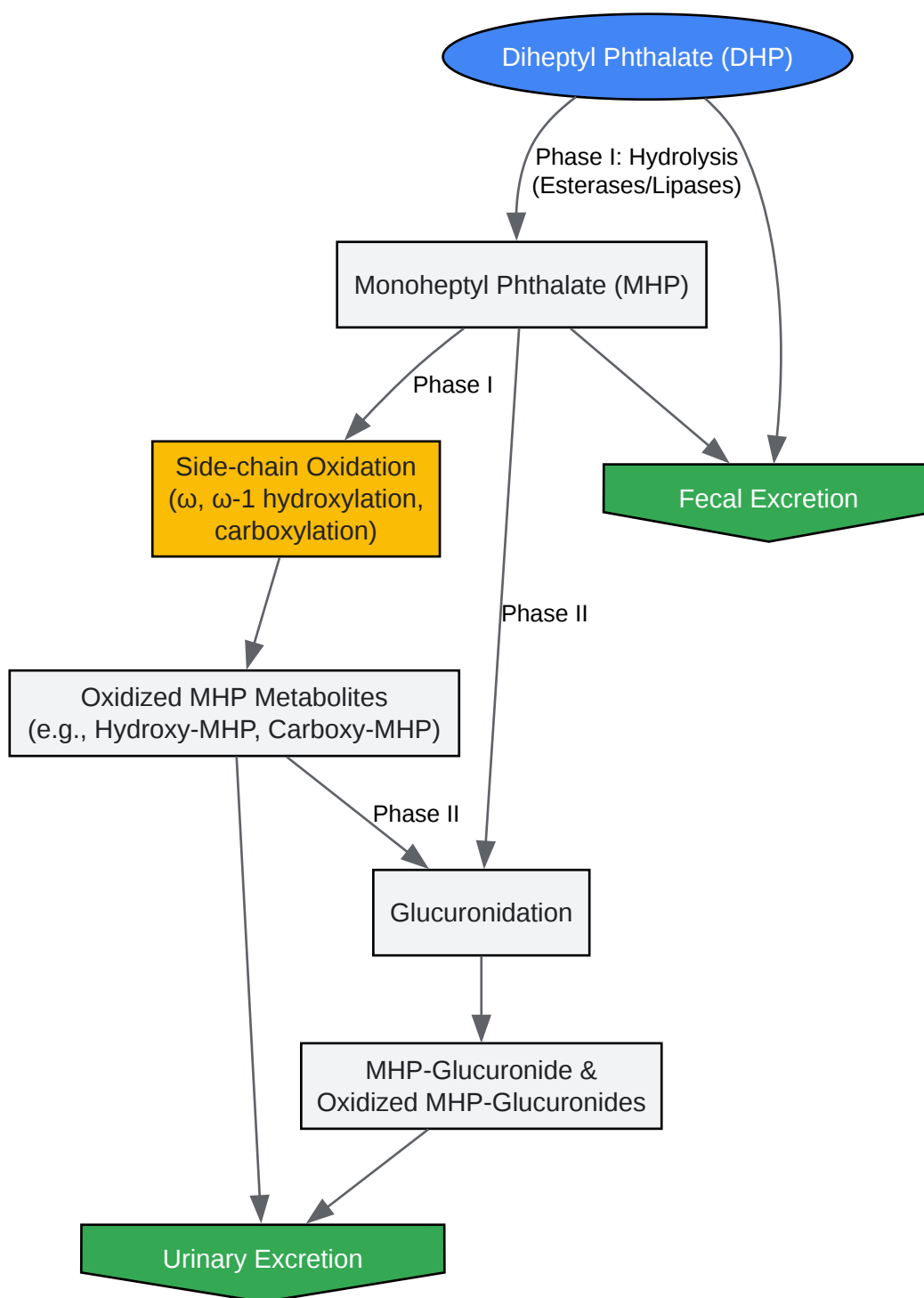
Note: Some data is for the structurally similar Di-isoheptyl phthalate (DIHP) and is included for context where DHP-specific data is limited.

## Endocrine Disruption and Mechanism of Action

The hepatotoxicity of DHP is linked to its activity as a peroxisome proliferator-activated receptor alpha (PPAR $\alpha$ ) agonist. Activation of PPAR $\alpha$  in rodent liver leads to a cascade of events including hepatocyte proliferation, peroxisome proliferation, and alterations in lipid metabolism, which over time can contribute to the development of liver tumors. This mechanism is considered a key event in the mode of action for liver carcinogenesis by many phthalates in rodents.







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